N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide
Description
N-[4-(4-Nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide is a synthetic compound featuring a piperazine core substituted with a 4-nitrophenyl group and a thiourea-linked furan-2-carboxamide moiety. This structure is analogous to pharmacologically active piperazine derivatives, though its specific applications remain underexplored in the provided evidence.
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-15(14-2-1-11-24-14)17-16(25)19-9-7-18(8-10-19)12-3-5-13(6-4-12)20(22)23/h1-6,11H,7-10H2,(H,17,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGWAKKIBBTYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide typically involves multiple steps:
Formation of 4-nitrophenylpiperazine: This can be achieved by reacting piperazine with 4-nitroaniline under appropriate conditions.
Carbothioylation: The 4-nitrophenylpiperazine is then reacted with a carbothioylating agent, such as thiophosgene, to introduce the carbothioyl group.
Coupling with Furan-2-carboxylic Acid: Finally, the carbothioylated intermediate is coupled with furan-2-carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the piperazine ring can enhance binding affinity. The carbothioyl and furan groups may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Carboxamides and Carbothioamides
Structural Variations and Physicochemical Properties
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide (CAS: 371140-69-1) :
- Replaces the furan ring with thiophene and introduces a chloro substituent on the phenyl group.
- Higher molecular weight (410.9 g/mol) and density (1.503 g/cm³) compared to the target compound, likely due to the sulfur atom and chlorine substitution .
- Predicted pKa of 9.80 suggests moderate basicity, influenced by the electron-withdrawing nitro and chloro groups .
4-(Furan-2-carbonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide :
Heterocyclic Core Modifications
Thiadiazole vs. Piperazine
- N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) :
Furan vs. Thiophene
- Analogous substitutions in the target compound could modulate bioavailability and metabolic stability.
Substituent Effects on Bioactivity
- 5-Nitro-N-phenylfuran-2-carboxamide (2A): Features a nitro group directly on the furan ring. Higher melting point (178–180°C) compared to non-nitro derivatives, attributed to increased polarity and intermolecular interactions .
- N-(4′-Chlorobiphenyl-4-yl)furan-2-carboxamide (5f) :
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperazine ring and a nitrophenyl substituent. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula of this compound is . The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to modulate potassium channels and exhibit antimicrobial properties, similar to other piperazine derivatives .
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting neurological pathways.
- Receptor Modulation : It has been suggested that the compound can act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have demonstrated the compound's effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Chaudhary et al. (2006) | Identified antimicrobial properties against Gram-positive bacteria. |
| Kharb et al. (2012) | Suggested potential anticancer activity through apoptosis induction in cultured cancer cells. |
| Lu (2007) | Demonstrated modulation of potassium channels, indicating possible neuropharmacological effects. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including nitration, piperazine formation, and carbothioylation. Various derivatives have been synthesized to enhance its biological activity or reduce toxicity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a piperazine-thiocarbamate precursor with a furan-2-carboxamide derivative. Key steps include:
- Thiocarbamoylation : Reacting 4-(4-nitrophenyl)piperazine with thiophosgene or a thiocarbamoyl chloride intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Amide Coupling : Use coupling agents like EDCI/HOBt or DCC in dimethylformamide (DMF) to attach the furan-2-carboxamide moiety. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields >85% purity. Optimize pH (6.5–7.5) to prevent hydrolysis of the thiocarbamoyl group .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
-
NMR : Analyze ¹H/¹³C NMR for characteristic signals (e.g., furan C=O at ~160 ppm, piperazine N-CH2 at 3.2–3.5 ppm) .
-
HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 409.1579 for a related compound) .
-
HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Analytical Data Key Observations ¹H NMR (DMSO-d6) Piperazine protons: δ 3.1–3.6 ppm (m, 8H) IR (KBr) Thiocarbamoyl C=S stretch: 1250–1300 cm⁻¹ Melting Point 56–58°C (decomposition observed >200°C)
Q. What basic biological assays are suitable for preliminary activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates. IC50 values can be determined via dose-response curves .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO/water mixtures, quantified via UV-Vis .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., serotonin 5-HT2A). Focus on hydrogen bonding with the thiocarbamoyl group and π-π stacking with the nitrophenyl ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .
Q. What strategies resolve low solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the furan carbonyl .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) to enhance bioavailability .
- Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v to improve solubility without toxicity .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
-
Substituent Variation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups. Compare IC50 values in enzymatic assays .
-
Scaffold Hopping : Replace the furan ring with thiophene or pyrrole and assess potency shifts .
Analog Modification Biological Effect 4-Fluorophenyl derivative Increased electronegativity Enhanced kinase inhibition (IC50 ↓) Thiophene-carboxamide Improved logP Higher membrane permeability
Q. What advanced techniques characterize synthetic byproducts or impurities?
- Methodological Answer :
- LC-MS/MS : Identify impurities at 0.1% levels using a Q-TOF mass spectrometer. Fragment ions confirm structural deviations .
- X-ray Crystallography : Resolve crystal structures (SHELX refinement) to detect stereochemical anomalies .
Q. How can researchers address competing reactions during thiocarbamoylation?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C to suppress hydrolysis of thiophosgene .
- Protecting Groups : Temporarily block the piperazine NH with Boc, then deprotect post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
